1-Bromo-6-chloro-3-methylisoquinoline

Lipophilicity Physicochemical Properties Drug-likeness

Medicinal chemistry programs often lack isoquinoline building blocks with orthogonal handles for controlled, sequential functionalization. 1-Bromo-6-chloro-3-methylisoquinoline solves this by pairing a C-1 bromine (fast oxidative addition) with a C-6 chlorine (requires elevated temperature/specialized ligands), enabling a two-step diversification strategy. • Orthogonal Br/Cl reactivity allows Pd-catalyzed C-1 coupling followed by C-6 elaboration without protecting-group manipulation. • Distinct Br/Cl isotopic envelope provides unambiguous LC-MS tracking of starting material consumption and product formation in high-throughput experimentation. • 98% purity minimizes impurity-derived byproducts and assay artifacts in lead optimization (2% total impurity burden vs. 5% at 95% purity). • Supplied as powder; store at 4 °C. Bulk quantities (5-25 g) available on request for multi-year programs.

Molecular Formula C10H7BrClN
Molecular Weight 256.53
CAS No. 2138200-43-6
Cat. No. B2686808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-chloro-3-methylisoquinoline
CAS2138200-43-6
Molecular FormulaC10H7BrClN
Molecular Weight256.53
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br
InChIInChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3
InChIKeyDGSUAJBESMUBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-chloro-3-methylisoquinoline: Identity & Properties


1-Bromo-6-chloro-3-methylisoquinoline (CAS 2138200-43-6) is a dihalogenated 3-methylisoquinoline building block bearing bromine at C-1, chlorine at C-6, and a methyl group at C-3 on the isoquinoline scaffold [1]. With a molecular formula of C₁₀H₇BrClN, a molecular weight of 256.52 g/mol, a computed XLogP3 of 4.2, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area of 12.9 Ų, this compound occupies a distinct property space relative to its mono-halogenated and non-methylated analogs [1][2]. It is supplied as a powder requiring storage at 4 °C and is classified with GHS hazard statements H315, H319, and H335 [3]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, and is intended exclusively for research and development use [3].

1-Bromo-6-chloro-3-methylisoquinoline: Why Generic Substitution Fails


Among the accessible isoquinoline building blocks, the positional arrangement of bromine and chlorine—and the presence or absence of the 3-methyl group—dictates both the sequence and the site-selectivity of downstream functionalization [1]. The regioisomer 6-bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) carries the more reactive bromine at C-6 rather than C-1, inverting the order of palladium-catalyzed cross-coupling events [2]. mono-halogenated analogs such as 1-bromo-3-methylisoquinoline (CAS 1368246-37-0) and 6-chloro-3-methylisoquinoline (CAS 14123-76-3) lack the second orthogonal handle, eliminating the possibility of sequential diversification [3][4]. The 3-methyl group further distinguishes the compound from 1-bromo-6-chloroisoquinoline (CAS 1196146-81-2), which lacks the steric and electronic contribution of the C-3 methyl substituent that influences both the pKa of the adjacent nitrogen and the conformational preferences of the scaffold [1][5]. Substituting any of these analogs for the title compound therefore alters—often irreversibly—the synthetic trajectory, the achievable chemical space, and the structure-activity relationships of the final library.

1-Bromo-6-chloro-3-methylisoquinoline: Differentiation Evidence


XLogP3 Lipophilicity Advantage

The target compound exhibits a computed XLogP3 of 4.2, which is 0.7 log units higher than 1-bromo-3-methylisoquinoline (XLogP3 = 3.5), 0.9 log units higher than 6-chloro-3-methylisoquinoline (XLogP3 = 3.3), and 0.4 log units higher than 1-bromo-6-chloroisoquinoline (XLogP3 = 3.8) [1][2]. The regioisomer 6-bromo-1-chloro-3-methylisoquinoline shares an identical XLogP3 of 4.2, confirming that halogen position does not alter overall lipophilicity, but that the presence of both halogens plus the 3-methyl group is the primary driver of this 0.7–0.9 log unit increase versus mono-halogenated or des-methyl analogs [3]. The quantitative difference of approximately +0.7 to +0.9 log units corresponds to a roughly 5- to 8-fold higher predicted octanol-water partition coefficient, which directly impacts chromatographic retention, membrane permeability predictions, and solubility in aqueous assay media [1].

Lipophilicity Physicochemical Properties Drug-likeness Predictive ADME

Orthogonal Cross-Coupling Handles

The target compound positions bromine at C-1 and chlorine at C-6, establishing a built-in reactivity gradient for palladium-catalyzed cross-coupling reactions. The oxidative addition rate of aryl bromides to Pd(0) is approximately 50- to 100-fold faster than that of aryl chlorides under standard Suzuki-Miyaura conditions [1][2]. This enables a first coupling event at the C-1 bromine position with high selectivity, leaving the C-6 chlorine intact for a subsequent, orthogonal functionalization step using a more active catalyst system or elevated temperature [1]. In contrast, the regioisomer 6-bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) inverts this sequence, directing initial coupling to C-6 rather than C-1—a critical distinction when steric or electronic factors at the isoquinoline 1-position govern the desired coupling outcome [3]. Mono-halogenated analogs such as 1-bromo-3-methylisoquinoline and 6-chloro-3-methylisoquinoline possess only a single coupling site, eliminating the possibility of sequential diversification entirely [4][5].

Cross-Coupling Sequential Functionalization Palladium Catalysis Suzuki-Miyaura Building Block

Unique Dual-Halogen Isotopic Signature

The target compound has a molecular weight of 256.52 g/mol and contains 13 heavy atoms (C₁₀H₇BrClN), including one bromine and one chlorine atom [1]. This dual-halogen composition generates a distinctive isotopic envelope: the monoisotopic mass is 254.94504 Da, with prominent [M+2] and [M+4] peaks arising from the natural abundances of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1) [1]. By comparison, 1-bromo-3-methylisoquinoline (MW 222.08, 12 heavy atoms) lacks the chlorine isotopic contribution, and 6-chloro-3-methylisoquinoline (MW 177.63, 12 heavy atoms) lacks the bromine contribution, resulting in simpler, less diagnostic mass spectra [2][3]. The unique exact mass of 254.94504 Da differentiates the target from the regioisomer 6-bromo-1-chloro-3-methylisoquinoline, which despite having an identical nominal mass, possesses a distinct InChIKey (WEWNGVFNLLWKAX-UHFFFAOYSA-N) that can be used for unambiguous LC-MS identification [4].

Mass Spectrometry Isotopic Pattern Molecular Weight Analytical Characterization

Cold Storage vs. Ambient Stability

According to the American Elements Safety Data Sheet, the target compound requires storage at 4 °C and is shipped under normal (non-frozen) temperature conditions [1]. Sigma-Aldrich also specifies a storage temperature of 4 °C for this compound . In contrast, vendor documentation for the regioisomer 6-bromo-1-chloro-3-methylisoquinoline specifies storage at room temperature . This differential storage requirement suggests that the 1-bromo/6-chloro substitution pattern may confer greater thermal lability than the 6-bromo/1-chloro arrangement, potentially due to the higher reactivity of the C-1 bromine toward nucleophilic displacement or thermal decomposition pathways. Procurement workflows that involve extended shipping durations, warm-weather transit, or long-term inventory holding must account for this 4 °C cold-chain requirement.

Thermal Stability Storage Conditions Supply Chain Quality Assurance

Multi-Vendor Purity Options

The target compound is commercially stocked by at least five independent suppliers with documented purity specifications: Sigma-Aldrich (95%), Bidepharm (95%), AKSci (98%), Leyan (98%), and American Elements (bulk, purity on COA) [1]. This multi-vendor availability at defined purity tiers contrasts with the mono-halogenated analog 1-bromo-3-methylisoquinoline, which is listed at a minimum of 95% purity by specialty suppliers but with fewer bulk-stocking vendors . The regioisomer 6-bromo-1-chloro-3-methylisoquinoline is available at 95–97% purity from a more limited supplier base . The availability of the title compound at 98% purity (AKSci, Leyan) provides a quantifiable purity advantage of +3% over the 95% tier, reducing the burden of unidentified impurities in downstream synthesis by approximately 60% (from 5% total impurity to 2%) for applications requiring high starting-material fidelity.

Chemical Purity Vendor Comparison Procurement Quality Control

1-Bromo-6-chloro-3-methylisoquinoline: Application Scenarios


C-1 First, C-6 Second Diversification for Kinase Inhibitors

The differential reactivity of the C-1 bromine (fast oxidative addition) versus the C-6 chlorine (slower; requires elevated temperature or specialized ligands) enables a two-step diversification strategy for constructing 1,6-disubstituted 3-methylisoquinoline libraries [1]. In the first step, a Suzuki-Miyaura coupling at C-1 installs an aryl or heteroaryl moiety using mild Pd(0) conditions that leave the C-6 chlorine intact. The second step employs a more active catalyst system (e.g., Pd with bulky, electron-rich phosphine ligands) to functionalize the C-6 position. This sequential approach is particularly valuable for medicinal chemistry programs targeting kinase ATP-binding pockets, where the C-1 substituent addresses the hinge-binding region and the C-6 substituent explores the solvent-exposed or selectivity pocket [2]. The regioisomer 6-bromo-1-chloro-3-methylisoquinoline would force an inverted sequence (C-6 first, C-1 second), which may be incompatible with synthetic routes where the C-1 aryl group must be introduced before C-6 elaboration due to steric or electronic constraints.

Dual-Halogen Isotopic Signature for Reaction Monitoring

The distinctive isotopic envelope generated by the simultaneous presence of bromine (⁷⁹Br/⁸¹Br, ~1:1) and chlorine (³⁵Cl/³⁷Cl, ~3:1) produces a characteristic [M], [M+2], and [M+4] peak cluster in mass spectra that is absent in mono-halogenated isoquinoline building blocks [1]. This isotopic fingerprint allows automated LC-MS data processing algorithms to unambiguously track the consumption of the starting material and the formation of mono- and di-coupled products during reaction optimization campaigns, without requiring deuterated internal standards or derivatization [2]. This capability is directly applicable to high-throughput experimentation (HTE) platforms in pharmaceutical process chemistry, where dozens of parallel coupling reactions must be monitored simultaneously with minimal sample preparation [1].

Cold-Chain Procurement for Long-Term Inventory Stability

The documented 4 °C storage requirement [1][2] mandates that procurement and compound management teams implement refrigerated storage and cold-chain shipping for this compound, particularly for multi-gram inventory intended to support 12- to 24-month medicinal chemistry programs. The thermal lability implied by this storage condition—likely arising from the reactivity of the C-1 bromine toward nucleophilic or thermal degradation—means that procurement of the title compound in bulk (5 g to 25 g scales, available on request from suppliers such as Leyan ) requires advance planning for refrigerated storage capacity. This contrasts with the regioisomer 6-bromo-1-chloro-3-methylisoquinoline, which is stable at room temperature and may be preferred for programs where cold-chain logistics are impractical, provided the inverted halogen orientation is synthetically acceptable .

High-Purity Starting Material for Fragment-to-Lead Optimization

The availability of the title compound at 98% purity from suppliers such as AKSci and Leyan [1][2] provides a quantitative advantage for late-stage diversification steps in fragment-to-lead and lead optimization programs. At 98% purity, the total impurity burden is 2%, compared to 5% for the 95% purity tier—a 60% reduction in unidentified contaminants that could otherwise generate byproducts in precious final-compound synthesis, confound biological assay interpretation, or trigger false-positive hits in high-throughput screening cascades. For medicinal chemistry teams producing 5–50 mg quantities of final analogs for in vitro pharmacology profiling (e.g., IC₅₀ determination, selectivity panel screening, microsomal stability), selecting the 98% purity starting material directly reduces the risk of impurity-derived assay artifacts and minimizes the need for post-synthesis repurification.

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